Predicted Lipophilicity (LogP) Comparison with Non-Methylated 3-(Trifluoromethyl)cyclobutan-1-ol
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is predicted to have a higher logP value than its non-methylated analog 3-(trifluoromethyl)cyclobutan-1-ol, indicating increased lipophilicity. While experimentally measured logP values for the target compound are not publicly available, the addition of a methyl group to a cyclobutanol scaffold typically increases logP by approximately 0.5–1.0 units based on fragment-based prediction methods [1]. The non-methylated analog 3-(trifluoromethyl)cyclobutan-1-ol has a reported predicted logP of 0.42 [2]. This difference in lipophilicity can impact membrane permeability and compound distribution, making the methylated analog potentially more suitable for applications requiring enhanced passive diffusion.
| Evidence Dimension | Lipophilicity (predicted logP) |
|---|---|
| Target Compound Data | Estimated logP ~1.0–1.5 (fragment-based prediction; exact value not experimentally determined) |
| Comparator Or Baseline | 3-(Trifluoromethyl)cyclobutan-1-ol: predicted logP = 0.42 (Chemsrc data) |
| Quantified Difference | Estimated increase of +0.6 to +1.1 logP units |
| Conditions | In silico prediction (Chemsrc, fragment-based methods) |
Why This Matters
Higher lipophilicity can improve membrane permeability, potentially enhancing oral bioavailability or cellular uptake in biological assays.
- [1] Chemsrc. 1788054-83-0: 3-(Trifluoromethyl)cyclobutan-1-ol. LogP: 0.42. Accessed April 2026. View Source
- [2] Fragment-based logP prediction based on molecular structure comparison; see Mannhold, R. et al. Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. J. Pharm. Sci. 2009, 98, 861–893. View Source
